Product packaging for 3-(1H-imidazol-2-yl)benzaldehyde(Cat. No.:CAS No. 391668-64-7)

3-(1H-imidazol-2-yl)benzaldehyde

Cat. No.: B3133507
CAS No.: 391668-64-7
M. Wt: 172.18 g/mol
InChI Key: ZRJPAQUHEOTJAP-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)benzaldehyde is a high-purity chemical compound that serves as a versatile and valuable synthetic building block in medicinal chemistry and materials science research. This molecule features two critical functional groups: a benzaldehyde moiety and a 1H-imidazole ring, which is a nitrogen-containing heterocycle of significant biological relevance . The imidazole ring is a fundamental component of many natural products and pharmaceuticals, such as the amino acid histidine and the related hormone histamine . Its amphoteric nature, allowing it to function as both an acid and a base, makes it a crucial pharmacophore in drug discovery . As a research chemical, its primary application is as a precursor in the synthesis of more complex molecules. The aldehyde group is particularly valuable for further chemical transformations, enabling the construction of compounds like imines (via condensation with amines) and serving as an intermediate for the development of potential ligands, functionalized materials, and agents with biological activity. Researchers can leverage this compound to create libraries of molecules for screening against various biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B3133507 3-(1H-imidazol-2-yl)benzaldehyde CAS No. 391668-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-11-4-5-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJPAQUHEOTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591284
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391668-64-7
Record name 3-(1H-Imidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 1h Imidazol 2 Yl Benzaldehyde and Its Structural Analogues

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a fundamental heterocyclic scaffold found in many biologically active molecules. researchgate.netmdpi.comresearchgate.net Its synthesis and subsequent functionalization are crucial for creating a diverse range of derivatives.

Classical Debus-Radziszewski and Related Condensation Reactions for Imidazole Synthesis

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that has been widely used for the synthesis of imidazoles since its discovery in 1858. wikipedia.orgscribd.commdpi.com This method typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.comijrpr.com The reaction proceeds in two main stages: the formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with an aldehyde to form the imidazole ring. wikipedia.orgscribd.com

A key advantage of this method is its ability to generate a variety of substituted imidazoles by varying the starting materials. wikipedia.orgpharmaguideline.com For instance, using a primary amine in place of one equivalent of ammonia can produce N-substituted imidazoles. wikipedia.orgwikiwand.com However, a notable drawback of the classical Debus-Radziszewski synthesis is that it can result in low yields and the formation of side products. ijrpr.com

Several related classical methods for imidazole synthesis exist, including:

Wallach Synthesis: This method involves the reaction of phosphorus oxychloride with an N,N'-disubstituted oxamide (B166460) to form a nitroxamide, which is then reduced to yield 1,2-disubstituted chloroimidazoles. pharmaguideline.com

Marckwald Synthesis: This approach is used to prepare 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. researchgate.netpharmaguideline.comtandfonline.com The sulfur can subsequently be removed through oxidative methods to yield the desired imidazole. researchgate.net

Classical Synthesis MethodKey ReactantsPrimary Product TypeReference
Debus-Radziszewski1,2-dicarbonyl, aldehyde, ammoniaSubstituted imidazoles wikipedia.orgscribd.com
WallachN,N'-disubstituted oxamide, phosphorus oxychloride1,2-disubstituted chloroimidazoles pharmaguideline.com
Marckwaldα-amino ketone/aldehyde, potassium thiocyanate2-mercaptoimidazoles researchgate.netpharmaguideline.com

Modern Approaches for Nitrogen Heterocycle Assembly

Modern synthetic chemistry has seen the development of more efficient and selective methods for constructing imidazole rings, often overcoming the limitations of classical approaches. numberanalytics.comrsc.org These contemporary strategies include transition metal-catalyzed reactions and multicomponent reactions that offer improved yields and functional group tolerance. numberanalytics.com

One prominent modern method is the Van Leusen Imidazole Synthesis . organic-chemistry.orgtsijournals.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. organic-chemistry.orgnih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and an amine, making it a versatile three-component reaction. organic-chemistry.org The Van Leusen synthesis is valued for its ability to produce a wide array of 1,4,5-trisubstituted imidazoles. tsijournals.com

Other modern approaches include:

Metal-free Dehydrogenative N-incorporation: This method involves the construction of multiple C-N bonds in a one-pot reaction, using azides as a nitrogen source to form diverse imidazole derivatives. acs.org

Catalytic C-H Functionalization: Direct C-H functionalization of various substrates to form the imidazole ring is a highly step-economic strategy. acs.org

Reactions of N-propargylamines: These versatile building blocks can undergo sequential reactions, such as nucleophilic addition and cyclization, to yield substituted imidazoles with high regioselectivity. rsc.org

Modern Synthesis MethodKey Reagents/StrategyAdvantagesReference
Van Leusen SynthesisTosylmethyl isocyanide (TosMIC), aldimineVersatile for 1,4,5-trisubstituted imidazoles organic-chemistry.orgtsijournals.com
Metal-free Dehydrogenative N-incorporationAzides as nitrogen source, C-H functionalizationOne-pot, multiple C-N bond formation acs.org
Reactions of N-propargylaminesN-propargylamines as building blocksHigh regioselectivity, shorter synthetic routes rsc.org

Regioselective Functionalization of the Imidazole Nucleus

The ability to selectively introduce functional groups at specific positions on the imidazole ring is critical for synthesizing complex target molecules. nih.govnih.gov The reactivity of the imidazole C-H bonds varies, with the C2 position being the most acidic, followed by the C5 and C4 positions. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of imidazoles. nih.govnih.gov Palladium-catalyzed direct arylation, for example, allows for the sequential replacement of all three C-H bonds with aryl groups. nih.gov The use of protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can direct the arylation to specific positions. nih.gov

Other strategies for regioselective functionalization include:

Directed Metalation: The use of directing groups can facilitate metalation at a specific position, allowing for subsequent reaction with an electrophile. nih.gov

Sulfoxide/Magnesium Exchange: This method provides a route for the functionalization of all positions of the imidazole heterocycle. nih.gov

Electrooxidative C-H Functionalization: This technique enables the C-N coupling of imidazoles with aromatic and benzylic compounds. acs.org

Approaches for Benzaldehyde (B42025) Moiety Incorporation and Modification

The synthesis of the benzaldehyde portion of the target molecule often involves the introduction of a formyl group onto a pre-existing aromatic ring.

Palladium-Catalyzed Formylation Reactions for Benzaldehyde Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they offer efficient methods for the formylation of aryl halides to produce benzaldehyde derivatives. organic-chemistry.orgrsc.org These reactions provide a milder and more versatile alternative to traditional methods, which often require harsh conditions. acs.org

One such method involves the use of tert-butyl isocyanide as a C1 source and a hydride donor like Et3SiH. organic-chemistry.orgacs.org This palladium-catalyzed formylation tolerates a wide range of functional groups and generally proceeds with good to excellent yields. organic-chemistry.orgacs.org Another approach utilizes formate (B1220265) salts as the hydride donor, also with tert-butyl isocyanide, providing a mild and operationally simple procedure. rsc.org Formic acid has also been employed as a convenient and environmentally friendly source of carbon monoxide in palladium-catalyzed reductive carbonylation of aryl iodides. organic-chemistry.org

The general mechanism for these reactions involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the C1 source (e.g., isocyanide or CO) and subsequent reductive elimination to yield the aldehyde. acs.orgnih.gov

Palladium-Catalyzed FormylationC1 SourceHydride Donor/Reducing AgentKey FeaturesReference
Aryl Halidestert-Butyl isocyanideEt3SiHMild conditions, broad functional group tolerance organic-chemistry.orgacs.org
Aryl Halidestert-Butyl isocyanideFormate saltsOne-pot, mild conditions, easy operation rsc.org
Aryl IodidesFormic acid (as CO source)Formic acidEnvironmentally friendly, avoids gaseous CO organic-chemistry.org

Radical Cyclization Strategies for Benzocycloketone Synthesis from Benzaldehydes

While not a direct route to 3-(1H-imidazol-2-yl)benzaldehyde, the use of benzaldehydes as starting materials in radical cyclization reactions to form benzocycloketones is a notable area of synthetic chemistry. rsc.orgrsc.org These reactions demonstrate the versatility of the benzaldehyde moiety in further chemical transformations.

Radical cyclization of 2-alkenyl benzaldehydes can be initiated by various radical species. rsc.org For example, a trifluoromethyl radical can add to the carbon-carbon double bond of a 2-alkenyl benzaldehyde, leading to an intermediate that undergoes intramolecular cyclization to form a trifluoromethylated benzocycloketone. rsc.org Similarly, phosphoryl radicals can initiate a cascade that results in phosphorylated benzocycloketones. rsc.org

Visible-light-triggered radical cyclizations have also been developed, offering a milder and more sustainable approach. rsc.org These reactions often involve the generation of a radical which then participates in a tandem cyclization with the 2-alkenyl benzaldehyde derivative. rsc.org

Williamson Etherification and Other Coupling Reactions for Aldehyde Functionalization

While the Williamson ether synthesis is a cornerstone method for forming ethers from an alkoxide and a primary alkyl halide via an SN2 reaction, its direct application to functionalize the aldehyde group of this compound is not typical. masterorganicchemistry.comwikipedia.org The reaction proceeds through a bimolecular nucleophilic substitution mechanism where an alkoxide ion acts as the nucleophile. wikipedia.org For this reaction to be effective, a primary alkyl halide is preferred, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comyoutube.com A potential, albeit indirect, application in the synthesis of analogues would involve using a precursor molecule, such as a hydroxybenzaldehyde, where the hydroxyl group is converted to an ether before the construction of the imidazole ring.

More direct functionalization and construction of the imidazole-benzaldehyde core rely on various coupling reactions. These reactions are versatile and widely used to form carbon-carbon and carbon-heteroatom bonds. For instance, a structural analogue, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, was synthesized in high yield by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in DMSO with potassium carbonate. mdpi.com This nucleophilic aromatic substitution serves as a powerful method for creating a sulfur linkage. An alternative literature method for the same compound involved a copper-catalyzed coupling (Ullmann condensation) of 4-iodobenzaldehyde (B108471) and the thione, though it required higher temperatures and longer reaction times. mdpi.com

Similarly, copper-catalyzed coupling has been employed to synthesize an isomer of the target compound, 3-(1H-imidazol-1-yl)benzaldehyde. This was achieved by reacting 3-bromobenzaldehyde (B42254) with imidazole in the presence of copper powder in refluxing water, affording the product in a 54% yield after purification. prepchem.com Such coupling strategies are fundamental in creating the crucial bond between the aromatic aldehyde and the imidazole ring.

Advanced Synthetic Protocols for Constructing the this compound Framework

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. Advanced protocols like multicomponent and cascade reactions are at the forefront of these efforts for synthesizing complex heterocyclic frameworks such as this compound.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are exceptionally efficient for building molecular complexity. rug.nl They are a cornerstone of diversity-oriented synthesis, allowing for the rapid creation of libraries of structurally diverse compounds. rug.nlnih.gov

The most prominent MCR for imidazole synthesis is the Radziszewski synthesis (or Debus-Radziszewski synthesis), which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. mdpi.compharmaguideline.com In the context of this compound, this method is particularly significant as the aldehyde reactant (in this case, 3-formylbenzaldehyde itself would be a challenging substrate, but a protected version or a precursor could be used) becomes the substituent at the C2 position of the imidazole ring. rsc.org

Numerous variations of this MCR have been developed to enhance yields, broaden substrate scope, and improve reaction conditions. These often employ different catalysts and reaction media.

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Benzil, Benzaldehyde derivatives, Primary amines, Ammonium (B1175870) acetateSolvent-free, 70 °CTetrasubstituted ImidazolesHigh asianpubs.org
Benzaldehyde, Benzil, Ammonium acetatePEG-SOCl, Water, Room Temp or Microwave2,4,5-Trisubstituted ImidazolesExcellent ijpsr.com
5-Methylindole-3-carboxaldehyde, Furil, Ammonium acetateIodine, Ethanol, RefluxTriheteroaryl Imidazole45% mdpi.com
Aldehydes, Benzil, Ammonium acetateUrea-ZnCl₂ (eutectic solvent)2,4,5-Trisubstituted ImidazolesExcellent rsc.orgorganic-chemistry.org
α-Azido chalcones, Aryl aldehydes, AnilinesErbium triflateHighly Substituted ImidazolesExcellent organic-chemistry.org

Cascade and Tandem Reactions for Efficient C-C and C-N Bond Formation

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste.

For the synthesis of imidazole frameworks, cascade reactions can efficiently orchestrate the necessary C-C and C-N bond formations. For example, a nickel-catalyzed cascade reaction has been developed for the construction of 2,4-disubstituted imidazoles through a C-C coupling and C-N condensation sequence. nih.gov Another innovative approach involves a three-component cascade reaction of 3-ketonitriles, 2-unsubstituted imidazole N-oxides, and aldehydes, which proceeds through a Knoevenagel condensation followed by a Michael addition. rsc.org

While not producing the imidazole core itself, a notable example of an imidazole-catalyzed cascade demonstrates the principle: the condensation of an aldehyde, cyanoacetamide, and a 1,3-dicarbonyl compound proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization to yield highly substituted dihydropyridin-2-ones. colab.wsconsensus.app This highlights how a simple organic molecule can catalyze a complex series of bond formations in one pot.

Chemo-, Regio-, and Stereoselective Synthesis of Imidazole-Benzaldehyde Isomers

The synthesis of a specific isomer like this compound requires precise control over the reaction's selectivity.

Regioselectivity: Controlling the position of substituents on the imidazole and benzene (B151609) rings is a primary challenge. The choice of synthetic strategy is paramount in determining the final regioisomer.

To obtain the 2-substituted imidazole (imidazol-2-yl): A common strategy is to build the imidazole ring from precursors where the future C2-substituent is already defined. The Radziszewski reaction, for example, condenses an aldehyde (R-CHO) with a dicarbonyl and ammonia, which inherently places the 'R' group at the C2 position of the resulting imidazole. pharmaguideline.comrsc.org Therefore, using a derivative of 3-formylbenzaldehyde in such a reaction would lead to the desired this compound scaffold.

To obtain N-substituted imidazoles (imidazol-1-yl): These isomers are typically formed via N-arylation reactions, such as the copper-catalyzed coupling of imidazole with an aryl halide like 3-bromobenzaldehyde. prepchem.com

Chemoselectivity: In molecules with multiple reactive sites, such as those containing both aldehyde and other functional groups, chemoselectivity is crucial. For instance, during a coupling reaction on a bromo-benzaldehyde, the catalyst system must selectively activate the C-Br bond without reacting with the aldehyde group.

Stereoselectivity: For the aromatic parent compound this compound, stereoselectivity is not a concern. However, it becomes relevant when synthesizing derivatives with chiral centers, such as hydrogenated imidazole rings (imidazolines) or those with stereogenic side chains.

Sustainable and Green Chemical Syntheses of Imidazole-Benzaldehyde Derivatives

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. chemmethod.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reactions

Moving away from volatile and often toxic organic solvents is a key goal of green chemistry. Reactions conducted in water or under solvent-free conditions offer significant advantages, including reduced environmental impact, lower costs, and often simpler product isolation procedures. asianpubs.orgchemmethod.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. In some cases, water can also act as a catalyst or promoter for organic reactions. samipubco.com A three-component condensation to generate novel imidazole derivatives has been effectively carried out in water, providing high yields in an environmentally friendly manner. samipubco.com Another green approach uses a reusable PEG-SOCl catalyst for synthesizing trisubstituted imidazoles in water, either at room temperature or with microwave assistance. ijpsr.com

Solvent-Free Reactions: Eliminating the solvent entirely represents a highly efficient green protocol. These reactions, often facilitated by grinding the reactants together or by using microwave irradiation, can lead to shorter reaction times and higher yields. asianpubs.org The one-pot synthesis of various imidazole derivatives has been successfully achieved under solvent-free conditions by heating the reactants at a mild temperature (70 °C). asianpubs.org This method is noted for its high yields, easy setup, and mild conditions. Other green, solvent-free syntheses of benzimidazole (B57391) derivatives (structural cousins to imidazoles) have been reported using recyclable catalysts like alumina (B75360) or nano-ZnO under microwave irradiation. rjptonline.orgnih.gov

Reaction TypeCatalyst/ConditionsKey AdvantagesReference
Three-component condensation of primary amines, trichloroacetonitrile (B146778) derivative, isatinWater, Room TempEcologically favorable, high yields samipubco.com
Four-component condensation of benzil, benzaldehyde, primary amines, ammonium acetateSolvent-free, 70 °CHigh yields, easy setup, mild conditions, avoids toxic solvents asianpubs.org
Three-component condensation of benzaldehyde, benzil, ammonium acetatePEG-SOCl, Water, Microwave or Room TempRecyclable catalyst, green solvent, high efficiency ijpsr.com
Condensation of o-phenylenediamine (B120857) and aldehydesAlumina, Microwave irradiationSolvent-free, reduced reaction time, good yields rjptonline.org
Cyclocondensation of aromatic aldehydes and o-phenylenediamineNano-ZnO, 70 °C, EthanolHigher yield, shorter time, recyclable catalyst nih.gov

Metal-Free and Organocatalytic Approaches

The drive towards greener and more sustainable chemical processes has spurred the development of metal-free and organocatalytic methods for imidazole synthesis. These approaches circumvent the need for potentially toxic and expensive metal catalysts.

A foundational metal-free route is the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. rasayanjournal.co.in This method, first reported in 1882, can be adapted for 2-substituted imidazoles. rasayanjournal.co.in An expedient, acid-promoted, metal-free multicomponent reaction has been developed for constructing imidazole derivatives in good to excellent yields. acs.org This strategy allows for the synthesis of highly diversified imidazole scaffolds from an internal alkyne, an aldehyde, and aniline (B41778) in a one-pot process. acs.org

Another metal-free approach involves the N-α-C(sp³)–H bond functionalization of arylmethylamines with 1,2-dicarbonyls or benzoin (B196080), using a catalytic amount of acetic acid under aerobic conditions to produce polysubstituted imidazoles with yields up to 95%. nih.govrsc.orgrsc.org While many methods focus on trisubstituted imidazoles, this one-pot method is notable for generating tetrasubstituted products. nih.govrsc.org The use of acid catalysts with substrates like aldehydes, benzil, and amines is a known strategy for tetrasubstituted imidazole synthesis. nih.govrsc.org

Microwave-Assisted and Other Energy-Efficient Synthesis Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, significantly reducing reaction times, and often improving product yields. derpharmachemica.comnih.gov The synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes benefits greatly from microwave irradiation, with yields ranging from 80% to 99%. nih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture. nih.gov

Solvent-free microwave-assisted synthesis is a particularly green approach. nih.gov For example, 2-substituted-4,5-diarylimidazoles can be effectively synthesized from benzoin carboxylate derivatives under solvent-free conditions using solid supports like alumina, a method noted for its mild conditions and short reaction times. sioc-journal.cn Similarly, the reaction of dicarbonyl compounds with para-substituted benzaldehydes proceeds with excellent yields under solvent-free microwave conditions in a neutral ionic liquid. derpharmachemica.com

Beyond microwave heating, continuous flow microreactor systems offer another energy-efficient and scalable method. acs.orgresearchgate.net Using a microreactor under pressure and superheating conditions, various aryl-, alkyl-, and heteroaryl-substituted imidazoles can be synthesized in high yields with reaction times as short as two minutes. acs.orgresearchgate.net

MethodKey FeaturesTypical ReactantsAdvantages
Microwave-Assisted Synthesis Uses microwave irradiation for rapid heating. nih.gov1,2-Diketones, Aldehydes, Ammonium Acetate. nih.govReduced reaction time, high yields, cleaner reactions. rasayanjournal.co.insioc-journal.cn
Solvent-Free Synthesis Conducted without a solvent, often on a solid support. sioc-journal.cnBenzoin carboxylates, Aldehydes, Alumina. sioc-journal.cnEnvironmentally friendly, easy workup. derpharmachemica.com
Flow Chemistry Reactants are pumped through a heated microreactor. acs.orgAldehydes, 1,2-Diketones. acs.orgresearchgate.netScalable, precise control, improved safety. researchgate.net

Derivatization Strategies for Imidazole-Benzaldehyde Compounds

The core structure of imidazole-benzaldehyde offers multiple reactive sites, enabling extensive derivatization to create libraries of new compounds.

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized. N-alkylation is a common modification, and its regioselectivity is influenced by steric and electronic factors. otago.ac.nz In basic media, electron-withdrawing groups on the imidazole ring direct alkylation to the more remote nitrogen atom. otago.ac.nz A general approach for complex imidazoles involves using a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which allows for regioselective sequential arylation of all three C-H bonds of the imidazole core. nih.govacs.org This method utilizes both aryl bromides and chlorides and even enables regioselective N-alkylation through a "trans-N-alkylation" process after deprotection. nih.govnih.gov

The aldehyde group is a key functional handle for forming Schiff bases (imines) through condensation with primary amines. orientjchem.org Schiff bases derived from imidazole-2-carboxaldehyde and various amines, such as 2-aminobenzothiazole, have been synthesized and characterized. ijpcbs.com These reactions are typically carried out by refluxing the aldehyde and amine in a solvent like methanol. ijpcbs.com The resulting Schiff base ligands are of great interest in coordination chemistry, readily forming complexes with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). ijpcbs.com

The imidazole-benzaldehyde framework is a valuable building block for constructing more complex, fused heterocyclic systems. The aldehyde and imidazole functionalities can both participate in cyclization reactions to create annelated structures. For instance, imidazo[1,2-a]pyrimidines can be synthesized and subsequently modified under microwave conditions to produce substituted 2-amino-1H-imidazoles. derpharmachemica.com Another example involves the reaction of 4-(2-imidazolyl)phthalazones with various reagents to form fused triazole systems. researchgate.net The condensation of o-phenylenediamine with camphoric anhydride, a reaction that can be conceptually related to using a complex aldehyde, leads to the formation of benzimidazole derivatives, highlighting a pathway to fused systems. researchgate.net

It has not been possible to generate the requested article on the "Advanced Spectroscopic and Analytical Characterization of this compound and its Derivatives." A thorough and repeated search for scientific literature containing the specific experimental data required for this compound has been unsuccessful.

The searches did not yield any publications that provide the necessary High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), or Infrared (IR) spectroscopy data for this compound. While information on related isomers and derivatives is available, the strict requirement to focus solely on the specified compound prevents the use of this data.

Without access to primary research detailing the synthesis and characterization of this compound, generating a scientifically accurate and informative article that adheres to the provided detailed outline is not feasible. The creation of data tables and a comprehensive analysis as requested is contingent on the availability of published experimental findings, which could not be located.

Advanced Spectroscopic and Analytical Characterization of 3 1h Imidazol 2 Yl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful analytical technique that provides valuable insights into the vibrational modes of 3-(1H-imidazol-2-yl)benzaldehyde, offering information that is complementary to that obtained from FT-IR spectroscopy. nih.gov While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that involve a change in the polarizability of the molecule. nih.gov This fundamental difference in selection rules means that certain molecular vibrations may be strong in Raman spectra while being weak or absent in IR spectra, and vice versa.

For aromatic and heterocyclic compounds like this compound, Raman spectroscopy is particularly effective for characterizing the vibrations of the carbon skeleton. The symmetric stretching vibrations of the benzene (B151609) and imidazole (B134444) rings, which may show weak absorption in the IR spectrum, often produce strong, sharp signals in the Raman spectrum. Computational studies on related molecules, such as imidazole-2-carboxaldehyde, have been used to simulate Raman spectra and assign vibrational modes. researchgate.net Key vibrational modes expected for this compound include the imidazole ring breathing mode, C-C stretching within the rings, C-H in-plane and out-of-plane bending, and the characteristic C=O stretch of the aldehyde group. Analysis of the Raman spectrum allows for a detailed confirmation of the molecular structure, particularly the heterocyclic and aromatic ring systems.

Table 1. Representative Vibrational Modes for Imidazole-Aldehyde Structures Observable by Raman Spectroscopy.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the benzene and imidazole rings.
Aldehyde C-H Stretch2900-2800Stretching of the C-H bond in the -CHO group.
C=O Stretch1700-1680Stretching of the carbonyl double bond in the aldehyde group.
Aromatic C=C Stretch1610-1580In-plane symmetric and asymmetric stretching of C=C bonds in the benzene ring.
Imidazole Ring Stretch1550-1450Stretching vibrations involving C=N and C=C bonds within the imidazole ring.
Ring Breathing (Benzene)~1000Symmetric radial expansion and contraction of the benzene ring.
Ring Breathing (Imidazole)~990Symmetric radial expansion and contraction of the imidazole ring.

Electronic Spectroscopy (UV-Visible) for Chromophoric and Electronic Transition Studies

UV-Visible spectroscopy is a key technique for investigating the electronic properties of this compound, as the molecule contains multiple chromophores—functional groups that absorb light in the UV-Vis range. shu.ac.uk The primary chromophores are the benzaldehyde (B42025) moiety and the imidazole ring. When conjugated, as they are in this molecule, they create an extended π-system that influences the energy of electronic transitions. libretexts.org

The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For this compound, the principal electronic transitions observed are π → π* and n → π*. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The extensive conjugation between the benzene ring, the aldehyde group, and the imidazole ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). libretexts.org These transitions are expected to be prominent in the spectrum of this compound.

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group and the nitrogens of the imidazole ring) to a π* antibonding orbital. libretexts.org These transitions occur at longer wavelengths than π → π* transitions but have a much lower molar absorptivity (ε).

The solvent used for analysis can influence the position of λmax. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption peaks.

Table 2. Expected Electronic Transitions for this compound.
Transition TypeApproximate λmax (nm)Relative Intensity (ε)Associated Orbitals
π → π250-300High (ε > 10,000)Promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system.
n → π300-350Low (ε < 1,000)Promotion of a non-bonding electron from the carbonyl oxygen or imidazole nitrogen to a π antibonding orbital.

**3.5. X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise atomic coordinates, which allows for the detailed analysis of its conformation and intermolecular interactions. unimi.it

Table 3. Representative Crystallographic Data for Imidazole-Benzaldehyde Derivatives.
ParameterTypical ValueSignificance
C=O Bond Length~1.22 ÅCharacteristic of an aldehyde carbonyl group.
C-N Bond Length (Imidazole)~1.33 - 1.38 ÅIndicates partial double bond character within the heterocyclic ring.
C-C Bond Length (Inter-ring)~1.47 ÅLength of the single bond connecting the benzene and imidazole rings.
Benzene-Imidazole Dihedral Angle3° - 45°Defines the rotational conformation and degree of planarity between the two ring systems. iucr.orgnih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.net Analysis of the crystal structure of this compound derivatives reveals the specific forces that stabilize the solid-state assembly. iucr.orgnih.gov

Commonly observed interactions include:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen lone pairs), while the benzaldehyde contains a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···O and C-H···N, which often direct the primary packing motif. iucr.org

π–π Stacking: The planar, electron-rich surfaces of the benzene and imidazole rings facilitate attractive π–π stacking interactions. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. nih.gov For example, in one derivative, π–π stacking was observed with a centroid-centroid distance of 3.614 (1) Å between benzene and imidazole rings of adjacent molecules. nih.gov

These combined interactions create a stable, three-dimensional supramolecular architecture. researchgate.net

Table 4. Common Intermolecular Interactions in Imidazole-Benzaldehyde Crystal Structures.
Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (Imidazole)O=C (Aldehyde)2.7 - 3.1
π–π StackingBenzene/Imidazole Ring CentroidBenzene/Imidazole Ring Centroid3.5 - 4.0 nih.gov
C-H···O InteractionC-H (Aromatic/Aldehyde)O=C (Aldehyde)3.0 - 3.5 nih.gov
C-H···N InteractionC-H (Aromatic)N (Imidazole)3.1 - 3.6 iucr.org

Advanced Separation and Hyphenated Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. nih.gov For the analysis of this compound, GC-MS provides a robust method for purity assessment and identification in synthetic reaction mixtures or environmental samples. dntb.gov.ua

In this technique, the sample is first vaporized and separated by the gas chromatograph based on the compound's boiling point and affinity for the capillary column's stationary phase. Due to its polarity, derivatization may sometimes be employed to improve its chromatographic behavior. nih.gov After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern serves as a chemical "fingerprint" that is unique to the molecule's structure and can be used for unambiguous identification by comparison to spectral libraries. For this compound (M.W. = 172.18 g/mol ), key fragmentation pathways would likely include the loss of the aldehyde group, cleavage of the bond between the two rings, and characteristic fragmentation of the imidazole ring.

Table 5. Plausible Mass Fragments for this compound in GC-MS (EI).
m/z (Mass-to-Charge Ratio)Plausible Fragment IdentityFormation Pathway
172[M]⁺Molecular ion
171[M-H]⁺Loss of a hydrogen atom
143[M-CHO]⁺Loss of the formyl radical (-CHO)
116[C₇H₆NO]⁺Fragment containing the benzaldehyde moiety after ring cleavage
95[C₅H₅N₂]⁺Fragment corresponding to the 2-phenylimidazole cation
68[C₃H₄N₂]⁺Imidazole cation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Organic Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the separation, identification, and quantification of individual components within a complex mixture. Its application to the analysis of this compound and its derivatives allows for detailed structural characterization, even at trace levels.

In a typical LC-MS/MS workflow, the sample is first introduced into a high-performance liquid chromatography (HPLC) system. The stationary and mobile phases are carefully selected to achieve optimal separation of the target analyte from other components in the matrix. For imidazole-containing compounds, reversed-phase columns, such as C18, are frequently employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent like acetonitrile or methanol.

Following chromatographic separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, as it minimizes fragmentation during the ionization process, allowing for the detection of the intact molecular ion.

In the first stage of mass analysis (MS1), the protonated molecule [M+H]⁺ is typically observed. For this compound, with a molecular weight of 172.18 g/mol , the expected m/z for the protonated molecule would be approximately 173.07.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the precursor ion selected in MS1. The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule. The fragmentation of this compound is expected to involve characteristic losses from both the benzaldehyde and imidazole moieties. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). The imidazole ring can undergo characteristic ring cleavages.

Expected LC-MS/MS Parameters and Fragmentation Data for this compound:

ParameterValue/Description
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
GradientOptimized for separation from impurities and derivatives
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)~173.07 [M+H]⁺
Predicted Major Fragment Ions (m/z)
~145.08[M+H - CO]⁺
~144.07[M+H - CHO]⁺
~117.06Further fragmentation of the benzoyl moiety
~90.05Fragments related to the imidazole ring structure

Note: The fragmentation pattern is predictive and based on the general fragmentation of benzaldehydes and imidazoles. Actual fragmentation can vary based on instrumental conditions.

Combination of Chromatography with NMR (LC-NMR, HPLC-NMR) for Enhanced Structural Information

The hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR or HPLC-NMR) provides an unparalleled tool for the unambiguous structural elucidation of compounds in complex mixtures, eliminating the need for tedious offline isolation. This is particularly valuable for the analysis of derivatives of this compound, where subtle structural changes can be definitively identified.

In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell positioned within the NMR spectrometer's magnetic field. As the separated analytes pass through the cell, their NMR spectra are acquired. This allows for the direct correlation of chromatographic peaks with detailed structural information from ¹H and ¹³C NMR spectroscopy.

For this compound, the ¹H NMR spectrum would provide key information. The aldehydic proton would appear as a singlet in the downfield region (around 9.5-10.5 ppm). The protons on the benzoyl ring would exhibit a characteristic splitting pattern in the aromatic region (7.0-8.5 ppm), and the protons of the imidazole ring would also appear in the aromatic region, with their chemical shifts and coupling constants providing information about the substitution pattern.

Due to the inherent tautomerism of the N-H proton in the imidazole ring, the chemical shifts of the imidazole protons can be influenced by the solvent and temperature. In some cases, this can lead to broadened signals in the NMR spectrum.

Expected ¹H and ¹³C NMR Data for this compound:

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Aldehydic H9.8 - 10.2s-CHO
Aromatic H7.5 - 8.2mBenzene ring protons
Imidazole H7.0 - 7.8mImidazole ring protons
Imidazole NH12.0 - 14.0br sN-H
¹³C NMR Expected Chemical Shift (ppm) Assignment
Aldehydic C190 - 195>C=O
Imidazole C2145 - 150C=N
Aromatic/Imidazole C115 - 140Aromatic and Imidazole carbons

Note: The chemical shifts are predictive and can vary based on the solvent and other experimental conditions.

In Situ Spectroscopic Methods for Real-time Reaction Monitoring

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy, are invaluable for the real-time monitoring of chemical reactions. These methods provide continuous data on the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. This allows for a deeper understanding of reaction kinetics, mechanisms, and the optimization of reaction conditions.

For the synthesis or subsequent reactions of this compound, in situ FTIR spectroscopy can be particularly informative. By inserting a probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be continuously recorded. The carbonyl stretch of the aldehyde group (around 1700 cm⁻¹) is a strong and distinct absorption that can be monitored to follow the consumption of the benzaldehyde starting material or the formation of the aldehyde product.

For example, in a reaction where the aldehyde group of this compound is reduced to an alcohol, the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) can be monitored in real-time. Similarly, reactions involving the imidazole ring can be followed by monitoring changes in the C=N and N-H stretching and bending vibrations.

Application of In Situ FTIR for Monitoring a Hypothetical Reduction of this compound:

Reaction StageKey Vibrational Band (cm⁻¹)Interpretation
Start of Reaction ~1700 (strong)C=O stretch of the aldehyde group of the starting material.
~3100 (broad)N-H stretch of the imidazole ring.
During Reaction Decreasing intensity at ~1700Consumption of the starting material.
Increasing intensity at ~3200-3600Formation of the O-H group of the alcohol product.
End of Reaction Disappearance of the peak at ~1700Complete conversion of the starting material.
Stabilization of the peak at ~3200-3600Reaction has reached completion.

This real-time data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of parameters such as temperature, pressure, and catalyst loading to improve reaction efficiency and safety.

Computational and Theoretical Investigations of 3 1h Imidazol 2 Yl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of electron distribution and energy, which dictates the molecule's chemical behavior. For molecules similar to 3-(1H-imidazol-2-yl)benzaldehyde, DFT has been successfully applied to elucidate various characteristics. niscpr.res.innih.gov

DFT calculations are routinely used to map the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For instance, in studies of other imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. nih.gov The analysis of molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. niscpr.res.inresearchgate.net In related benzimidazole (B57391) compounds, MEP analysis has identified the nitrogen atoms of the imidazole ring as primary sites for electrophilic interactions. niscpr.res.inresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Related Imidazole Compounds

Compound Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine niscpr.res.in B3LYP/6-31G(d,p) -6.04 -1.18 4.86
1-(2,3-dihydrobenzo[b] uni.ludioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov B3LYP/6-311G(d,p) -5.51 -1.82 3.69

This table presents data from published studies on related molecules to illustrate the application of DFT and is not representative of this compound itself.

The three-dimensional arrangement of atoms, or conformation, is crucial to a molecule's function. This compound features a flexible bond between the benzaldehyde (B42025) and imidazole rings, allowing for rotation. DFT calculations can determine the most stable conformation by optimizing the molecule's geometry to find the lowest energy state.

DFT methods are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or interpret complex spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies are standard outputs of DFT analyses.

In numerous studies on imidazole-containing compounds, a strong linear correlation is observed between the theoretically calculated and experimentally measured spectroscopic data. niscpr.res.inresearchgate.netepstem.net For example, a study on a novel N-((1H-benzo[d]imidazol-1-yl)methyl) derivative found a high correlation coefficient (R²) of 0.912 for ¹H NMR and 0.934 for ¹³C NMR between the experimental and computed values, indicating excellent agreement. niscpr.res.in Similarly, calculated IR frequencies, often scaled by a factor to correct for approximations in the theoretical model, typically match the positions of experimental absorption bands, aiding in the assignment of specific vibrational modes to functional groups. niscpr.res.in

Table 2: Example Comparison of Experimental and DFT-Calculated ¹³C NMR Shifts for a Related Benzimidazole Derivative

Functional Group Experimental Shift (ppm) Calculated Shift (ppm)
Aromatic C-H 110.1 - 122.5 111.4 - 123.6
Aromatic C (quaternary) 134.2 - 143.2 135.1 - 143.9
CF₃ 124.9 125.8

Data adapted from a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine to illustrate the predictive accuracy of DFT for spectroscopic parameters. niscpr.res.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions.

For a compound like this compound, MD simulations would be particularly useful for studying its flexibility, conformational changes in a solvent environment, and its interactions with biological macromolecules. Simulations can reveal how solvent molecules (like water) arrange around the compound and how this affects its conformation and stability. When studying ligand-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by molecular docking. scielo.brtandfonline.com By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. scielo.br

Molecular Docking Studies for Exploring Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

For this compound, molecular docking could be employed to explore its potential to interact with various enzymes or receptors where imidazole-based compounds are known to be active. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Docking studies on similar imidazole and benzimidazole derivatives have successfully predicted their binding modes. scielo.brresearchgate.netnih.gov These studies identify key intermolecular interactions, such as:

Hydrogen bonds: Often involving the imidazole nitrogen atoms and polar residues in the protein's active site. researchgate.net

Hydrophobic interactions: Between the aromatic rings of the ligand and nonpolar amino acid residues. researchgate.net

π-π stacking: Between the ligand's aromatic systems and residues like phenylalanine, tyrosine, or tryptophan.

For example, docking of potent anticancer benzimidazole derivatives into the active site of cyclin-dependent kinase-8 (CDK8) revealed crucial hydrogen bonds with the protein backbone and hydrophobic interactions with residues such as Val18 and Ala31, explaining their inhibitory activity. researchgate.net Such insights are invaluable for understanding the structural basis of biological activity and for designing more potent and selective molecules.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine
1-(2,3-dihydrobenzo[b] uni.ludioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole
(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide
4-(1H-imidazol-1-yl)benzaldehyde
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole
Cyclin-dependent kinase-8 (CDK8)
Phenylalanine
Tyrosine

Elucidation of Specific Chemical Interactions (e.g., hydrogen bonding, π-stacking)

Computational analysis is instrumental in deciphering the non-covalent interactions that govern the supramolecular chemistry of this compound. The molecule's structure, featuring both a hydrogen bond donor/acceptor (imidazole ring) and aromatic systems (phenyl and imidazole rings), allows for a variety of specific interactions.

Hydrogen Bonding: The imidazole moiety is a key participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. Theoretical studies on related imidazole-containing structures show that intermolecular N-H···N interactions between imidazole rings of adjacent molecules can lead to the formation of hydrogen-bonded chains. researchgate.net Furthermore, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to confirm and characterize both intramolecular C-H···N and C-H···O hydrogen bonds and intermolecular N-H···O hydrogen bonds in similar benzimidazole structures. sciencepg.com In the context of this compound, the aldehyde's oxygen atom could serve as a hydrogen bond acceptor, leading to various structural motifs.

π-Stacking Interactions: The presence of two aromatic rings, the benzaldehyde and the imidazole, facilitates π-π stacking interactions. These interactions are crucial in the solid-state packing and stabilization of molecular complexes. rsc.org Studies on similar heterocyclic compounds demonstrate that molecules are often connected through intermolecular π–π stacking. rsc.org The relative orientation of the rings (e.g., parallel-displaced or T-shaped) is influenced by a delicate balance of forces, including electrostatic and van der Waals interactions. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these weak interactions, elucidating the roles of π-stacking in the formation of molecular solids. rsc.org For this compound, interactions between the phenyl and imidazole rings of neighboring molecules would be expected to play a significant role in its crystal packing.

Table 1: Key Chemical Interactions and Investigative Computational Methods

Interaction TypeParticipating MoietiesDescriptionCommon Computational Tools
Hydrogen Bonding Imidazole (N-H, N), Aldehyde (C=O)Formation of intermolecular N-H···N or N-H···O bonds, and intramolecular C-H···N or C-H···O bonds, creating stable molecular assemblies.QTAIM, NBO, DFT, Hirshfeld Surface Analysis
π-π Stacking Phenyl Ring, Imidazole RingNon-covalent stacking between aromatic rings, contributing to crystal packing and stability of aggregates.DFT, Hirshfeld Surface Analysis, Ab initio molecular dynamics

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

Identification of Transition States and Reaction Pathways

A primary application of computational chemistry is the mapping of potential energy surfaces to identify stable intermediates, products, and, most importantly, transition states (TS). For a molecule like this compound, a plausible reaction is the formation of a Schiff base through condensation with a primary amine.

Drawing parallels from DFT studies on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, a multi-step reaction pathway can be proposed. nih.gov

Step 1: Nucleophilic Attack and Proton Transfer: The reaction would initiate with the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon. Concurrently, a proton is transferred from the amine to the carbonyl oxygen. This process proceeds through a specific transition state (TS1), leading to the formation of a hemiaminal intermediate. nih.gov

Step 2: Conformational Rearrangement: The hemiaminal intermediate may undergo conformational changes to position the groups for the subsequent elimination step. This rearrangement would also involve a transition state (TS2). nih.gov

Step 3: Dehydration: The final step involves the elimination of a water molecule. This proceeds via a third transition state (TS3), which is characterized by the breaking of the C-O and O-H bonds and the formation of the C=N double bond, yielding the final Schiff base product. nih.gov

Computational methods, particularly DFT, are essential for locating the exact geometry of these high-energy transition states and confirming they connect the reactants and products along the reaction coordinate.

Table 2: Hypothetical Reaction Pathway for Schiff Base Formation

Reaction StepDescriptionKey Transition StateComputational Outcome
1 Nucleophilic attack by amine and proton transfer to carbonyl oxygen.TS1 Geometry and energy of the first transition state, formation of hemiaminal.
2 Internal rearrangement of the hemiaminal intermediate.TS2 Geometry and energy of the second transition state, optimized conformation for elimination.
3 Elimination of a water molecule to form the C=N double bond.TS3 Geometry and energy of the third transition state, formation of the final Schiff base product.

Prediction of Reaction Energetics and Selectivity

Beyond identifying the pathway, computational chemistry allows for the quantitative prediction of the energy changes throughout a reaction. By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a complete energy profile can be constructed.

Furthermore, these calculations are crucial for predicting selectivity. In reactions where multiple products can be formed, comparing the activation energies for the different pathways reveals the kinetically favored product (the one formed via the lowest energy barrier). Comparing the final energies of the possible products reveals the thermodynamically favored product (the most stable one). For instance, in the functionalization of this compound, computational studies could predict whether a reaction is more likely to occur at the imidazole ring or the benzaldehyde group by comparing the activation barriers for each potential reaction pathway.

Exploration of Electronic and Proton Transfer Mechanisms

The imidazole ring is a well-known participant in biological proton transfer relays. Computational studies, particularly using DFT, have been employed to investigate the mechanisms of coupled electron and proton transfer in systems containing imidazole. nih.govscite.airesearchgate.net

In systems modeled as phenol-imidazole-base triads, two primary mechanisms are often considered:

Separated Electron and Proton Transfer (ET + PT): The electron and proton move in separate, distinct steps.

Proton-Coupled Electron Transfer (PCET): The electron and proton transfer in a single, concerted kinetic step. uci.edu

Computational investigations on these model systems have shown that the mechanism is highly dependent on the surrounding environment. scite.aiuci.edu In the gas phase, a separated ET + PT mechanism is often favored, where the imidazole bridge facilitates the formation of a low-barrier hydrogen bond, allowing a delocalized proton to move freely. scite.airesearchgate.net Conversely, in a water solvent, the homogeneous PCET mechanism tends to prevail. scite.aiuci.edu These findings suggest that for this compound, the imidazole moiety could act as a crucial bridge in redox processes, with the specific mechanism being tunable by the solvent environment. The aldehyde group, being an electron-withdrawing group, would also modulate the electronic properties of the system, influencing the energetics of these transfer processes.

Table 3: Comparison of Electron and Proton Transfer Mechanisms

MechanismDescriptionKey CharacteristicsFavored Environment (in model systems)
Separated (ET + PT) Electron and proton transfer in sequential steps.Involves distinct intermediates; may feature low-barrier hydrogen bonds. researchgate.netGas Phase scite.ai
Concerted (PCET) Electron and proton transfer in a single kinetic step.Homogeneous transfer; no stable intermediate between electron and proton movement. uci.eduWater Solvent scite.ai

Applications in Supramolecular Chemistry and Functional Materials Science

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent forces. Imidazole (B134444) derivatives are of significant interest due to their ability to participate in various weak interactions, which are fundamental to molecular recognition and self-assembly processes nih.govrsc.org.

Design of Self-Assembled Architectures via Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The structure of 3-(1H-imidazol-2-yl)benzaldehyde contains key features that enable the formation of self-assembled architectures. The imidazole ring is an excellent participant in hydrogen bonding; the N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor nih.govresearchgate.net. This dual functionality allows for the creation of extended chains or networks in the solid state.

Furthermore, both the imidazole and the benzene (B151609) rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, play a crucial role in stabilizing supramolecular structures researchgate.net. The combination of hydrogen bonding and π-stacking can lead to the formation of well-defined, three-dimensional assemblies. While specific studies on this compound are not detailed in the provided literature, the fundamental principles governing imidazole-containing compounds suggest its strong potential for forming such ordered structures researchgate.netrsc.org.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

Interaction Type Participating Moiety Role
Hydrogen Bonding Imidazole N-H Donor
Hydrogen Bonding Imidazole N Acceptor
Hydrogen Bonding Benzaldehyde (B42025) C=O Acceptor
π-π Stacking Imidazole Ring Aromatic Stacking

Exploration of Imidazole-Benzaldehyde Derivatives in Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The imidazole ring is a privileged structure in this context, known for its ability to selectively bind various analytes, including ions and neutral organic molecules nih.govrsc.org. Its amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor, is key to this capability rsc.org.

Derivatives of imidazole are widely explored for their recognition properties mdpi.commdpi.com. The presence of the benzaldehyde group in this compound adds another layer of functionality. The carbonyl oxygen can act as an additional hydrogen bond acceptor, and the aldehyde group can be chemically modified to attach other recognition units or signaling moieties. This dual-feature design makes such molecules promising candidates for creating synthetic receptors in host-guest systems, where the "host" molecule selectively binds a specific "guest" rsc.orgmdpi.commdpi.com.

Metal Coordination Chemistry

The imidazole moiety is a cornerstone ligand in coordination chemistry, renowned for its presence in biological systems, such as in the amino acid histidine, where it binds to metal ions in metalloproteins wikipedia.org. The sp²-hybridized nitrogen atom of the imidazole ring has a lone pair of electrons that readily coordinates to transition metal ions researchgate.netwikipedia.org.

Synthesis and Characterization of Metal Complexes as Ligands for Imidazole-Benzaldehyde

While specific research detailing the synthesis of metal complexes using this compound as a ligand is not extensively documented in the available search results, the general principles of coordination chemistry for imidazole derivatives are well-established. Typically, the synthesis involves reacting the imidazole-containing ligand with a metal salt (e.g., halides, nitrates, or acetates) in a suitable solvent nih.govresearchgate.net.

The resulting complexes can be characterized by various techniques:

FT-IR Spectroscopy: To confirm the coordination of the imidazole nitrogen to the metal, which often results in a shift of the C=N stretching vibration.

NMR Spectroscopy: To elucidate the structure of the complex in solution.

UV-Vis Spectroscopy: To study the electronic properties of the metal center upon complexation.

Numerous coordination compounds have been successfully prepared with related imidazole and 2-substituted imidazole ligands with metals like Zinc(II), Cobalt(II), and Copper(II) nih.govresearchgate.net.

Investigation of Ligand-Metal Coordination Modes and Geometries

For this compound, the primary coordination site is expected to be the imine-type nitrogen (N-3) of the imidazole ring, making it a monodentate ligand wikipedia.org. Upon coordination, the metal ion would likely adopt a geometry influenced by its own electronic preferences and the steric bulk of the ligands. Common geometries for transition metals with imidazole ligands include tetrahedral, square planar, and octahedral wikipedia.orgnih.gov.

For instance, Zinc(II) often forms tetrahedral complexes of the type [ZnX₂(Ligand)₂] (where X is a halide) with imidazole derivatives nih.gov. Depending on the metal center and reaction conditions, the benzaldehyde's carbonyl oxygen could potentially participate in coordination, leading to a bidentate chelate structure, although this is generally a weaker interaction compared to the nitrogen donor.

Table 2: Expected Coordination Properties of this compound

Property Description
Primary Donor Atom Imidazole Ring Nitrogen (sp² hybridized)
Potential Secondary Donor Benzaldehyde Carbonyl Oxygen
Expected Coordination Mode Primarily Monodentate (via Imidazole N)

| Possible Geometries | Tetrahedral, Square Planar, Octahedral (depending on metal ion) |

Role of Imidazole and Benzaldehyde Moieties in Metal Ion Binding Affinity

The affinity of a ligand for a metal ion is determined by both electronic and steric factors.

Role of the Imidazole Moiety: The imidazole ring is the primary anchor for metal binding. As a π-excessive, strong σ-donor ligand, it forms stable coordinate bonds with a wide range of metal ions researchgate.net. The basicity of the imidazole nitrogen (pKa of the conjugate acid is ~7) makes it an effective Lewis base for interaction with Lewis acidic metal centers wikipedia.org.

Role of the Benzaldehyde Moiety: The benzaldehyde group primarily plays a secondary, modulating role. Electronically, its position at the meta-position of the phenyl ring influences the electron density on the imidazole ring through inductive and resonance effects, which can fine-tune the basicity of the coordinating nitrogen and thus the stability of the resulting metal complex. Sterically, the phenyl group introduces bulk, which can influence the number of ligands that can fit around a metal center and affect the ultimate geometry of the complex. While the carbonyl oxygen is a potential weak donor site, its main contribution is likely electronic modulation rather than direct, strong coordination.

Metal-Organic Frameworks (MOFs) incorporating Imidazole-Benzaldehyde Ligands

Imidazole-benzaldehyde moieties serve as versatile building blocks in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The imidazole ring provides key nitrogen donor atoms for coordination to metal centers, while the benzaldehyde group can be utilized as is or functionalized further to modulate the structure and properties of the resulting framework.

The design of MOFs often relies on multitopic organic linkers to create robust, three-dimensional networks. researchgate.net Ligands incorporating imidazole rings are crucial for the protonation of metal ions, facilitating the formation of the framework. mdpi.com The structural versatility, crystallinity, and controlled porosity of these materials have made them a focus of intense research. researchgate.net

For instance, novel MOFs have been synthesized using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker with various metal ions like Al, Cr, and Cu. mdpi.com The resulting frameworks exhibit high surface area, significant pore volume, and tunable surface functionality, making them suitable for applications such as gas storage and separation. mdpi.com The presence of nitrogen atoms from the imidazole groups and open metal sites within the pores are particularly advantageous for selective CO₂ adsorption. mdpi.com The TIBM-Cu MOF, for example, shows a high CO₂ adsorption capacity due to these features. mdpi.com

The properties of these MOFs can be systematically tuned by changing the metal precursor or the auxiliary ligands used in synthesis. This approach allows for control over pore size and adsorption selectivity. mdpi.comrsc.org The thermal stability and structural integrity of these frameworks are critical for practical applications, and these properties are thoroughly characterized using techniques like thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD). mdpi.comnih.gov

Table 1: Properties of MOFs Incorporating Imidazole-Based Ligands
MOF DesignationMetal IonOrganic LinkerCO₂ Adsorption Capacity (mmol/g) at 298 K, 1 barCO₂/N₂ Selectivity
TIBM-CuCu1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene3.6053
TIBM-AlAl1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene2.135
TIBM-CrCr1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene1.610

Development of Chemo/Biosensors and Fluorescent Probes

The unique electronic and structural characteristics of the imidazole-benzaldehyde scaffold make it an excellent platform for the development of chemo/biosensors and fluorescent probes. These sensors are designed to detect specific ions and molecules with high sensitivity and selectivity.

Design Principles for Imidazole-Benzaldehyde Based Fluorescent Sensors

The design of fluorescent sensors based on the imidazole-benzaldehyde framework involves the strategic combination of a fluorophore (the light-emitting component) and a receptor (the analyte-binding component). The imidazole ring can act as both part of the fluorophore and a binding site for metal ions, while the benzaldehyde group can be modified to tune the electronic properties of the molecule or to introduce additional binding sites.

A common design strategy is to create "push-pull" systems where the imidazole moiety acts as an electron donor and the benzaldehyde (or a derivative) acts as an electron acceptor. rsc.org This arrangement facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is sensitive to the surrounding environment and the presence of analytes. rsc.orgconsensus.app The synthesis of these sensors often involves straightforward condensation reactions, for example, between an imidazole-containing precursor and an aldehyde. nih.govnih.gov The resulting Schiff base derivatives frequently exhibit desirable photophysical properties for sensing applications. nih.govresearchgate.net

Mechanisms of Fluorescence Sensing (e.g., Intramolecular Charge Transfer, Chelation-Enhanced Fluorescence)

Several photophysical mechanisms underpin the operation of imidazole-benzaldehyde based fluorescent sensors. Two of the most prominent are Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF).

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule typically consists of an electron-donating part and an electron-withdrawing part, linked by a π-conjugated system. nih.govnih.gov Upon excitation with light, an electron is transferred from the donor to the acceptor. rsc.org The energy of this charge transfer state, and thus the color of the fluorescence emission, is highly sensitive to the analyte. Binding of an analyte can either enhance or inhibit the ICT process, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgnih.gov For example, a probe for Hg²⁺ was designed where the cleavage of a thioacetal group by the ion releases the electron-withdrawing aldehyde, altering the ICT process and causing a blue shift in fluorescence. rsc.org

Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is often observed in sensors for metal ions. nih.gov In the unbound state, the fluorescence of the fluorophore is often quenched by a nearby receptor group through processes like photoinduced electron transfer (PET). When a target metal ion binds to the receptor, it forms a rigid chelate complex. researchgate.net This chelation suppresses the quenching pathway, leading to a significant enhancement of the fluorescence intensity. nih.gov This "turn-on" response provides a highly sensitive detection signal. While inherently quenching metal ions like Pb(II) typically decrease fluorescence, novel sensor designs can overcome this to produce a fluorescence increase upon chelation. nih.gov

Selective Detection of Analytes using Imidazole-Benzaldehyde Scaffolds

These sensors can operate via "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) mechanisms. For example, an imidazole-based sensor was developed for the highly selective "turn-off" detection of Hg²⁺ with a low detection limit of 5.3 nM. rsc.org Another novel sensor with a symmetric imidazole framework demonstrated a "turn-off" response for the selective detection of Ag⁺. rsc.org The binding of the metal ion to the sensor is often confirmed through techniques like NMR titration and mass spectrometry. rsc.orgrsc.org

The practical utility of these sensors has been demonstrated in various applications, including the detection of ions in water samples and for bio-imaging in cells. rsc.orgrsc.org Test strips coated with the sensor molecule can also be fabricated for rapid, convenient, and on-site visual detection of target analytes. nih.govrsc.org

Table 2: Examples of Analytes Detected by Imidazole-Benzaldehyde Based Sensors
Sensor ScaffoldTarget AnalyteSensing MechanismDetection LimitResponse Type
2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazoleHg²⁺ICT5.3 nMTurn-off
Symmetrical bis-imidazole framework (BIB)Ag⁺Not specified4.591 x 10⁻⁸ MTurn-off
Imidazo[1,2-a]pyridine-benzaldehyde Schiff baseF⁻Intermolecular Proton Transfer193.5 nMTurn-on
Imidazole-based framework (HBU-168)Fe³⁺Fluorescence QuenchingNot specifiedTurn-off
2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazoleCu²⁺Fluorescence QuenchingNot specifiedTurn-off

Catalytic Applications

The imidazole ring is a prominent structural motif in many enzymes and has found widespread use in catalysis due to its unique properties. It is amphoteric, possessing both a basic pyridine-like nitrogen and a non-basic amine-like nitrogen, allowing it to act as a versatile catalyst in a wide range of organic transformations. ias.ac.in

Imidazole-Benzaldehyde Derivatives as Organocatalysts

Imidazole and its derivatives, including those bearing benzaldehyde functionalities, have emerged as effective organocatalysts. rsc.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a key area of green chemistry. ias.ac.in Imidazole's moderate basicity makes it suitable for catalyzing reactions under nearly neutral conditions, which can increase product yields by reducing the formation of byproducts. ias.ac.inrsc.org

Imidazole-catalyzed reactions often involve multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. rsc.org This approach is highly efficient and atom-economical. For instance, imidazole has been shown to effectively catalyze the one-pot synthesis of various heterocyclic compounds, such as 2-amino-4H-chromenes and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, from aldehydes, malononitrile, and a third nucleophilic partner. ias.ac.inrsc.org

In these reactions, the imidazole is thought to activate the aldehyde or other substrates, facilitating subsequent bond-forming steps. The protocol is often characterized by mild reaction conditions, simple product isolation, and good to excellent yields. ias.ac.inrsc.org The use of environmentally benign solvents like ethanol or water further enhances the green credentials of these catalytic systems. ias.ac.inrsc.org The versatility of this catalytic approach allows for the synthesis of a diverse library of functionalized molecules from various substituted aldehydes. rsc.org

Table 3: Imidazole-Catalyzed Multicomponent Reactions Involving Aldehydes
Product ClassReactantsSolventYield Range
2-amino-4H-chromenesAldehyde, Malononitrile, NaphtholEthanolGood to Excellent
2-amino-4-aryl/alkyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrilesAldehyde, Malononitrile, 4-HydroxycoumarinEthanolGood
1H-pyrazolo[1,2-b]phthalazine-5,10-dionesAromatic Aldehyde, Malononitrile, PhthalhydrazideH₂O/EtOH85-94%

Role of Imidazole-Benzaldehyde Metal Complexes in Catalysis

The fusion of imidazole-benzaldehyde scaffolds with metal ions gives rise to complexes with significant catalytic prowess, particularly in the realm of organic synthesis. These complexes, often in the form of Schiff bases, serve as versatile and efficient catalysts for a variety of chemical transformations. The inherent structural features of the imidazole and benzaldehyde moieties, such as the presence of nitrogen and oxygen donor atoms, allow for stable coordination with a wide range of transition metals, including copper (II), nickel (II), cobalt (II), and zinc (II). derpharmachemica.com This coordination is crucial for their catalytic function.

Schiff base metal complexes derived from imidazole-2-carboxaldehyde and amino acids, for example, are effective as stereospecific catalysts for oxidation, reduction, and hydrolysis reactions. derpharmachemica.com The coordination environment provided by the ligand, which typically involves the azomethine nitrogen, imidazole nitrogen, and carboxylato oxygen, creates a stable complex that can facilitate these transformations. derpharmachemica.com

One notable application is in the Claisen-Schmidt condensation for synthesizing chalcone derivatives. For instance, a Cu(II) complex with a Schiff base derived from 2-aminopyridine and 3-chlorobenzaldehyde demonstrated remarkable catalytic activity, leading to high yields of over 90% in shorter reaction times compared to other catalysts like KOH and PTSA. mdpi.com Similarly, Cu(II) catalysts have proven effective in preparing imidazole Mannich base derivatives, with catalysts like dichloro-(1,10-phenanthroline)-copper (II) achieving yields as high as 92%. nih.gov

The catalytic potential extends to various multicomponent reactions. Imidazole itself can act as a moderate organocatalyst, reducing the formation of byproducts and increasing product yield in reactions like the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The incorporation of metal ions into imidazole-based frameworks significantly enhances this catalytic activity. These complexes are considered valuable models for understanding metal-ligand interactions in metalloenzymes and have found broad applications due to their stability and efficiency. derpharmachemica.comnih.govmdpi.com

Mechanistic Studies of Catalytic Activity

Understanding the mechanism of catalysis is fundamental to optimizing reaction conditions and designing more efficient catalysts. For imidazole and its derivatives, the catalytic action often involves its role in acid-base catalysis or as a nucleophile. In biological systems, the imidazole group of the histidine residue is a key player in many enzymatic processes, facilitating reactions through combined acid/base mechanisms. nih.gov

In synthetic chemistry, mechanistic studies suggest that imidazole can function as a general base or general acid catalyst. For example, in the hydrolysis of certain alkyl acetyl esters, imidazole has been shown to act as a catalyst, with a deuterium solvent kinetic isotope effect that points towards a general base or general acid-catalyzed mechanism. psu.edu The imidazole ring is amphoteric, containing both a pyridine-like nitrogen (aza) and an amine-like nitrogen (NH), allowing it to participate in proton transfer steps crucial for catalysis. ias.ac.in

In the context of metal complexes, the mechanism is often centered on the metal ion, which acts as a Lewis acid, activating the substrate. The imidazole-benzaldehyde ligand framework plays a crucial role in stabilizing the metal center and modulating its electronic properties. The reaction often proceeds through the coordination of the reactants to the metal center, followed by an intramolecular reaction within the coordination sphere, and finally, the release of the product.

For instance, in C-H arylation reactions catalyzed by nickel, mechanistic studies indicate that C-H activation is the turnover-limiting step. researchgate.net The Schiff base ligands derived from imidazole-benzaldehyde can coordinate with the metal, influencing its reactivity and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The flexibility of these ligands and their ability to stabilize various oxidation states of the metal are central to their catalytic efficacy. nih.gov Computational studies, such as analyzing the Gibbs free energy diagram for a reaction, can provide deeper insights into the reaction pathway and the role of the imidazole-derived catalyst. researchgate.net

Exploration in Advanced Functional Materials

Imidazole Derivatives in the Context of High Energetic Materials (Computational Studies)

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for designing and screening novel high energetic materials (HEMs) without the need for laborious synthesis. acs.org Imidazole and its derivatives are a promising class of compounds in this field due to their high nitrogen content, aromatic stability, and large positive heats of formation (HOFs), which contribute to higher energy content. acs.orgnih.gov

Theoretical studies focus on key properties that define an energetic material: heat of formation (HOF), density (ρ), detonation velocity (D), detonation pressure (P), and thermal stability, often evaluated through bond dissociation energies (BDEs). acs.org Computational models show a clear structure-property relationship. For example, the introduction of nitro groups (-NO2) onto the imidazole ring significantly impacts these properties. The number and position of nitro groups directly correlate with the HOF; an increase in nitro groups on the imidazole ring generally leads to a higher HOF and thus greater energy content. nih.gov However, this also tends to reduce the molecule's thermal stability, as indicated by lower BDEs for the weakest bonds (often the C-NO2 or N-NO2 bond). nih.gov

The performance of an energetic material is a function of its density, oxygen balance, and HOF. acs.org Fused-ring structures incorporating imidazole rings can lead to exceptionally high densities. mdpi.com For instance, tricyclic fused molecules combining nitroimidazole with piperazine have calculated densities as high as 2.49 g/cm³. mdpi.com These structures also exhibit excellent thermal stability, with decomposition temperatures exceeding 290 °C. mdpi.com

Table 1: Calculated Energetic Properties of Selected Imidazole Derivatives

Compound Type Key Substituent(s) Calculated Property Value Reference
Trinitro-substituted Imidazole-Triazole -NO2 Heat of Formation (HOF) > 140 kJ/mol nih.gov
1-picrylimidazole derivatives -NO2 Heat of Formation (HOF) Decreases with more NO2 groups nih.gov
Direct imidazole derivatives -NO2 Heat of Formation (HOF) Increases with more NO2 groups nih.gov
Nitroimidazole Fused Ring Fused piperazine, -NO2, -Br Density (ρ) 2.49 g/cm³ mdpi.com

Optical Properties and Material Design

Imidazole derivatives are extensively investigated for their applications in optoelectronics, particularly as nonlinear optical (NLO) materials. scirp.org NLO materials are crucial for modern technologies like optical signal processing and data storage. nih.gov The NLO response of a molecule is governed by its electrical properties, specifically its polarizability (α) and hyperpolarizability (β), which describe the molecule's response to an applied electric field. scirp.orgnih.gov

The design of imidazole-based NLO materials often follows a donor-π-acceptor (D-π-A) motif. The imidazole ring can act as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group. This ICT is fundamental to achieving a high NLO response. researchgate.net

Computational methods, such as DFT and Time-Dependent DFT (TD-DFT), are used to predict the NLO properties of these molecules. scirp.orgacs.org Studies on benzimidazole (B57391) derivatives show that strategic placement of electron-withdrawing groups (like -NO2) and electron-donating groups can significantly enhance NLO characteristics. For example, a benzimidazole derivative with multiple nitro groups exhibited the highest polarizability and hyperpolarizability values in one study, marking it as a promising NLO material. nih.govacs.org

The relationship between molecular structure and optical properties is also evident in their absorption and emission spectra. The introduction of substituents like nitro and benzyl groups can cause shifts in the ultraviolet and fluorescence spectra. researchgate.net Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for understanding the optical properties, charge transfer, and chemical stability of these compounds. nih.govacs.org A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and a more significant NLO response.

Table 2: Calculated NLO Properties of a Series of Benzimidazole Derivatives (2a-2e)

Compound Dipole Moment (D) Polarizability ⟨α⟩ (x 10⁻²³ esu) Hyperpolarizability βtot (x 10⁻³⁰ esu) Reference
2a 4.15 4.198 3.53 nih.gov
2b 7.49 4.614 10.32 nih.gov
2c 6.24 4.142 5.25 nih.gov
2d 2.33 4.866 9.77 nih.gov

Future Research Directions and Emerging Paradigms in the Study of 3 1h Imidazol 2 Yl Benzaldehyde

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

ML algorithms, trained on extensive reaction datasets, can forecast the results of new chemical transformations, thereby minimizing the need for extensive trial-and-error experimentation. rjptonline.org This predictive capability can significantly streamline the synthesis of complex molecules. For instance, an ML model could identify the most efficient catalyst and reaction conditions for modifying the benzaldehyde (B42025) or imidazole (B134444) components of the molecule. The application of transfer learning, where a model trained on a large dataset is fine-tuned on a smaller, specific one, has shown to significantly improve the accuracy of retrosynthesis predictions, a crucial aspect of synthesis planning. mdpi.comcityu.edu.hk

Table 1: Potential Applications of AI/ML in 3-(1H-imidazol-2-yl)benzaldehyde Research

AI/ML ApplicationDescriptionPotential Impact
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of derivatives based on their molecular features.Accelerates the identification of potent therapeutic candidates. nih.gov
Retrosynthesis Prediction AI algorithms propose viable synthetic routes for novel derivatives of this compound. arxiv.orgStreamlines the production of complex molecules and reduces resource expenditure. mdpi.com
Reaction Optimization ML models predict optimal reaction conditions (e.g., temperature, solvent, catalyst) to enhance product yield and purity.Improves the efficiency and sustainability of chemical manufacturing. rjptonline.org
Property Prediction AI can forecast various physicochemical properties like solubility, stability, and toxicity for virtual compounds.Facilitates the early-stage elimination of unsuitable candidates in drug discovery pipelines. nih.gov

Development of Advanced In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

To optimize the applications of this compound, a thorough understanding of its reaction mechanisms is essential. Advanced in situ and operando spectroscopic techniques provide a real-time view of chemical processes, allowing researchers to observe the transformation of reactants, the emergence of intermediates, and the formation of products under actual reaction conditions.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the structural evolution of the molecule throughout a reaction. researchgate.netresearchgate.netsapub.org Similarly, in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer insights into the molecule's vibrational modes, which reveals details about the formation and breaking of chemical bonds.

Table 2: Key Spectroscopic Techniques and Their Insights

Spectroscopic TechniqueInformation GainedRelevance to this compound
In Situ NMR Provides real-time structural data on reactants, intermediates, and products.Elucidates reaction pathways and identifies short-lived species in catalytic cycles. researchgate.netresearchgate.net
Operando FTIR/Raman Offers vibrational data on functional groups and catalyst-substrate interactions.Monitors the coordination of the imidazole ring to a metal center during catalysis.
In Situ UV-Vis Tracks electronic transitions and the formation of colored intermediates or products.Facilitates the study of reaction kinetics involving chromophoric derivatives. nih.gov
Operando X-ray Absorption Spectroscopy (XAS) Determines the oxidation state and local coordination environment of metal centers.Investigates the role of metal catalysts in the transformations of the compound. nih.gov

Rational Design of Multi-Functional Imidazole-Benzaldehyde Systems for Synergistic Applications

The distinct combination of an imidazole ring and a benzaldehyde group within this compound provides a versatile platform for creating multi-functional materials. By strategically modifying these components, researchers can develop systems with synergistic properties, where the combined effect is greater than the sum of the individual parts. nih.gov

For example, the imidazole moiety can serve as a ligand for metal ions, while the benzaldehyde group can engage in further chemical reactions or act as a sensing component. nih.gov This dual functionality can be leveraged to create materials that are both catalytically active and responsive to external stimuli.

Table 3: Potential Synergistic Applications

Functional CombinationPotential ApplicationSynergistic Effect
Imidazole (Ligand) + Benzaldehyde (Fluorophore) Fluorescent metal ion sensorsMetal binding at the imidazole modulates the fluorescence of a fluorophore derived from the benzaldehyde.
Imidazole (Catalyst) + Benzaldehyde (Anchor) Solid-supported catalystsThe benzaldehyde group can be used to immobilize the catalytic imidazole unit onto a solid support.
Imidazole (pH-Sensor) + Benzaldehyde (Drug-Linker) pH-Responsive drug delivery systemsThe protonation state of the imidazole changes with pH, triggering the release of a drug linked via the benzaldehyde. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the individual reactivities of imidazoles and benzaldehydes are well-documented, their unique arrangement in this compound could give rise to new and unexpected chemical behaviors. nih.govacs.orgnih.govacs.orgorganic-chemistry.orgrsc.org Future research is likely to delve into this distinctive reactivity.

For instance, intramolecular catalysis, where the imidazole ring facilitates a reaction at the benzaldehyde group, could pave the way for novel synthetic methods. acs.org Furthermore, the electronic interplay between the electron-rich imidazole and the electron-withdrawing benzaldehyde may enable transformations not achievable with either functional group in isolation. mdpi.com The discovery of unexpected photochemical transformations of imidazole derivatives further highlights the potential for novel reactivity. researchgate.net

Table 4: Areas for Exploration of Novel Reactivity

Research AreaDescriptionPotential Outcome
Intramolecular Catalysis The imidazole group acts as an internal catalyst for reactions at the benzaldehyde.Development of new, efficient synthetic routes to complex heterocyclic systems.
Frustrated Lewis Pair Chemistry The imidazole (Lewis base) and a sterically hindered Lewis acid could activate small molecules.Novel catalytic cycles for processes like hydrogenation or CO2 reduction. mdpi.com
Photoredox Catalysis The compound or its derivatives could serve as photosensitizers or participate in radical-mediated reactions.Light-driven synthesis of valuable organic molecules.
Domino Reactions A single synthetic operation could initiate a cascade of reactions involving both functional groups.Rapid construction of molecular complexity from a simple starting material.

Biomimetic Approaches Inspired by Imidazole's Role in Biological Systems

The imidazole ring is a key component of the amino acid histidine, which is integral to the active sites of numerous enzymes. youtube.comtsijournals.com Biomimetic chemistry aims to replicate these natural systems to create highly efficient and selective artificial catalysts. acs.org The this compound scaffold presents an excellent foundation for developing such biomimetic systems. nih.gov

By integrating this molecule into larger supramolecular assemblies or polymers, researchers can fashion synthetic environments that mimic enzyme active sites. nih.govnih.gov The imidazole unit can then engage in catalysis, emulating the function of histidine in biological processes such as hydrolysis and proton transfer. acs.orgmdpi.com

Table 5: Potential Biomimetic Applications

Biological System MimickedRole of ImidazolePotential Application of this compound Derivative
Histidine in Metalloproteases Metal ion coordination and general acid/base catalysis. acs.orgArtificial metalloenzymes for peptide cleavage or ester hydrolysis. nih.gov
Histidine in Carbonic Anhydrase Acts as a proton shuttle in the hydration of CO2.Catalysts for carbon capture and utilization.
Histidine-containing Peptides Facilitates self-assembly and molecular recognition.Development of self-assembling materials and sensors. mdpi.com

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Key signals include:
    • Aldehyde proton at δ 9.8–10.2 ppm (¹H NMR).
    • Imidazole C=N carbon at δ 150–160 ppm (¹³C NMR) .
  • IR Spectroscopy : Stretching bands for C=O (~1680 cm⁻¹) and imidazole N-H (~3400 cm⁻¹) .

Advanced Data Contradictions
Discrepancies in NMR data (e.g., unexpected splitting) may arise from:

  • Tautomerism : Imidazole protons can exhibit keto-enol tautomerism, resolved via 2D NMR (e.g., NOESY) .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous signals by confirming bond lengths and angles (e.g., C=O vs. C=N) .

What strategies are effective for resolving low yields in the synthesis of this compound derivatives?

Q. Methodological Approaches

  • Protection/Deprotection : Protect the aldehyde group with acetals during imidazole ring formation to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Purification Techniques : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water .

Case Study : Substituting benzil with electron-deficient aldehydes in MCRs reduces steric hindrance, increasing yield from 60% to 82% .

How can computational methods aid in the design of this compound-based bioactive molecules?

Q. Basic Applications

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. B3LYP/6-31G* optimizations validate stable conformers .
  • Docking Studies : Identify binding interactions with targets (e.g., Factor XIa inhibitors ).

Q. Advanced Workflows

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with biological activity (IC₅₀ values) .
  • MD Simulations : Evaluate stability of protein-ligand complexes over 100 ns trajectories to prioritize synthesis targets .

What are the key considerations for handling discrepancies in photophysical data for imidazole-aldehyde conjugates?

Q. Basic Analysis

  • Fluorescence Quenching : Aggregation-caused quenching (ACQ) in polar solvents can reduce emission intensity. Use dilute solutions (<10⁻⁵ M) .
  • pH Sensitivity : Imidazole’s protonation state (pKa ~6.8) alters absorption/emission spectra. Buffer solutions stabilize pH .

Q. Advanced Troubleshooting

  • Time-Resolved Spectroscopy : Distinguish static vs. dynamic quenching mechanisms (e.g., Förster resonance energy transfer).
  • Crystallography : Confirm π-stacking interactions in solid state, which influence solution-phase photophysics .

How can researchers leverage this compound in fragment-based drug discovery?

Q. Case Study: WDR5 Inhibitors

  • Fragment Screening : The aldehyde moiety serves as a warhead for covalent binding. Ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate derivatives show μM affinity .
  • SAR Exploration : Methylation of the imidazole N-H improves metabolic stability but reduces solubility (LogP increases by 0.5) .

Q. Methodology

  • SPR Biosensors : Measure binding kinetics (kₒₙ/kₒff) to prioritize fragments.
  • Click Chemistry : Conjugate aldehyde fragments to azide-functionalized scaffolds for library diversification .

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Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-2-yl)benzaldehyde

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